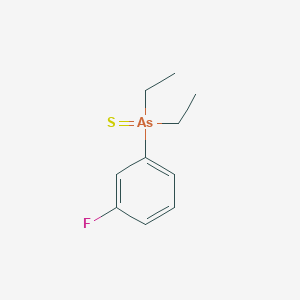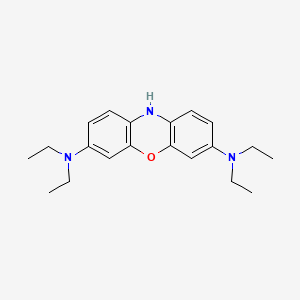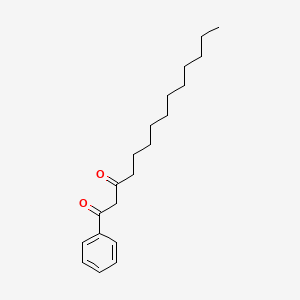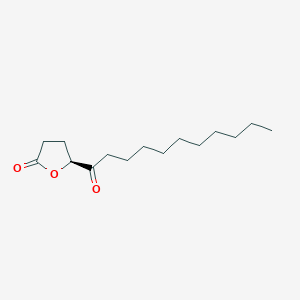![molecular formula C10H16SeSi B14636761 Trimethyl[(4-methylphenyl)selanyl]silane CAS No. 54045-43-1](/img/structure/B14636761.png)
Trimethyl[(4-methylphenyl)selanyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(4-methylphenyl)selanyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (4-methylphenyl)selanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylphenyl)selanyl]silane typically involves the reaction of trimethylchlorosilane with (4-methylphenyl)selenol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenol. The general reaction scheme is as follows:
(4-methylphenyl)selenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(4-methylphenyl)selanyl]silane undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The methyl groups on the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as a transition metal complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-methylphenyl)seleninic acid, while reduction can produce (4-methylphenyl)selenide.
Applications De Recherche Scientifique
Trimethyl[(4-methylphenyl)selanyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its ability to modulate enzyme activity.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl[(4-methylphenyl)selanyl]silane exerts its effects involves the interaction of the selenyl group with various molecular targets. The selenyl group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the selenyl group.
Trimethyl[(phenylethynyl)silane]: A related compound with a phenylethynyl group instead of a (4-methylphenyl)selanyl group.
Uniqueness
Trimethyl[(4-methylphenyl)selanyl]silane is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. The selenyl group can participate in redox reactions and form covalent bonds with biomolecules, making this compound particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
54045-43-1 |
|---|---|
Formule moléculaire |
C10H16SeSi |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
trimethyl-(4-methylphenyl)selanylsilane |
InChI |
InChI=1S/C10H16SeSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
Clé InChI |
MUFSOYYPTZNJDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Se][Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)

